molecular formula C22H18O2 B14322127 3-(4-Methoxyphenyl)-1,3-diphenylprop-2-en-1-one CAS No. 108511-16-6

3-(4-Methoxyphenyl)-1,3-diphenylprop-2-en-1-one

Cat. No.: B14322127
CAS No.: 108511-16-6
M. Wt: 314.4 g/mol
InChI Key: FCSPGTHTAMGEFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methoxyphenyl)-1,3-diphenylprop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-1,3-diphenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is a base-catalyzed aldol condensation between an aromatic aldehyde and an aromatic ketone. In this case, 4-methoxybenzaldehyde and acetophenone are used as starting materials. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product precipitates out .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Purification methods such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-1,3-diphenylprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Methoxyphenyl)-1,3-diphenylprop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Studied for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and as a precursor for advanced materials

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-1,3-diphenylprop-2-en-1-one involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenyl)propionic acid
  • 3-(4-Methoxyphenyl)propionyl chloride
  • 4-Methoxyamphetamine

Uniqueness

3-(4-Methoxyphenyl)-1,3-diphenylprop-2-en-1-one is unique due to its α,β-unsaturated carbonyl system, which imparts distinct reactivity compared to similar compounds. This structural feature allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry .

Properties

CAS No.

108511-16-6

Molecular Formula

C22H18O2

Molecular Weight

314.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-1,3-diphenylprop-2-en-1-one

InChI

InChI=1S/C22H18O2/c1-24-20-14-12-18(13-15-20)21(17-8-4-2-5-9-17)16-22(23)19-10-6-3-7-11-19/h2-16H,1H3

InChI Key

FCSPGTHTAMGEFF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.